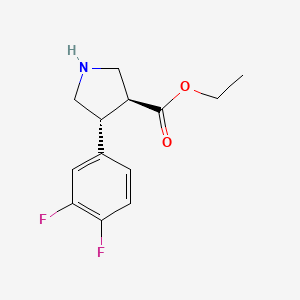

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

Description

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a 3,4-difluorophenyl substituent at the 4-position and an ester group at the 3-position. The stereochemistry (3S,4R) and fluorine substitution patterns are critical for its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

Molecular Formula |

C13H15F2NO2 |

|---|---|

Molecular Weight |

255.26 g/mol |

IUPAC Name |

ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3/t9-,10+/m0/s1 |

InChI Key |

LDHPXUKZVWZBGX-VHSXEESVSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C2=CC(=C(C=C2)F)F |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic or basic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the difluorophenyl group to a more reduced state.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the difluorophenyl group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Compound 1 : (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (from )

- Substituents : 3,5-Dimethoxyphenyl (electron-donating groups) and a trifluoromethylphenyl-ureido moiety.

- Key Data : Crude yield of 63%, purity 99% (LC/MS). Molecular weight: 482 g/mol.

- Comparison : The trifluoromethyl group enhances metabolic stability compared to the 3,4-difluorophenyl group in the target compound. However, the methoxy groups may reduce lipophilicity (clogP ≈ 2.8 vs. ~3.5 for the target compound) .

Compound 2 : Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate (from )

- Substituents : Benzyl group at N1 and hydroxyl at C3.

- The benzyl group may introduce steric hindrance, affecting target binding .

Compound 3 : Derivatives from EP 4 374 877 A2 (from )

- Examples :

- (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide (Table 10)

- (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide (Table 14)

- Key Data : Synthesized via similar routes (e.g., from pyrrolidine-2-carboxylate esters and fluorobenzaldehydes).

- Comparison : Fluorine placement (2,3- vs. 3,4-) alters electronic effects and steric profiles. The trifluoromethylfuran moiety in these analogues enhances potency in kinase inhibition assays but may increase toxicity risks .

Compound 4 : Ethyl (3S,4R)-1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate (from )

- Substituents : tert-Butyl at N1 and 2,4-difluorophenyl at C4.

- Key Data : Commercial availability (CymitQuimica), pricing on inquiry.

- Comparison: The tert-butyl group improves solubility in nonpolar solvents but may reduce conformational flexibility. The 2,4-difluorophenyl substitution offers distinct σ-hole interactions compared to 3,4-difluoro .

Biological Activity

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14F2N2O2

- CAS Number : 2227835-98-3

The compound features a pyrrolidine ring with a carboxylate functional group and a difluorophenyl substituent, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Inhibition of Serine Proteases : This compound is structurally related to other pyrrolidine derivatives that have been shown to inhibit factor Xa, an important serine protease involved in the coagulation cascade. Such inhibition can lead to antithrombotic effects, making it a candidate for anticoagulant therapy .

- Anticancer Activity : Some studies suggest that pyrrolidine derivatives can induce apoptosis in cancer cells. For instance, certain analogs have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancers . The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Experimental Data

- Antithrombotic Activity :

- Cytotoxicity Against Cancer Cells :

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.